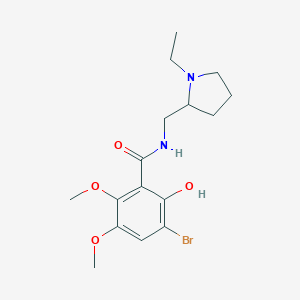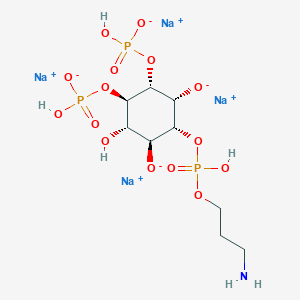
Deoxy-N-benzylnormetazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor NOHA monoacetate typically involves the hydroxylation of nor-L-arginine. The process includes the following steps:
Hydroxylation: Nor-L-arginine is hydroxylated using hydroxylamine under controlled conditions.
Acetylation: The hydroxylated product is then acetylated using acetic anhydride to form the monoacetate derivative.
Industrial Production Methods: Industrial production of Nor NOHA monoacetate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the hydroxylation and acetylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Nor NOHA monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of Nor NOHA monoacetate .
Scientific Research Applications
Nor NOHA monoacetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its role in modulating enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
Nor NOHA monoacetate exerts its effects by inhibiting the enzyme arginase. This inhibition leads to an increase in the levels of L-arginine, which is a precursor for the synthesis of nitric oxide. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. The compound’s molecular targets include arginase-1 and arginase-2, and it affects pathways involved in nitric oxide production and cellular metabolism .
Comparison with Similar Compounds
- Nω-Hydroxy-nor-L-arginine dihydrochloride
- Nω-Hydroxy-nor-L-arginine acetate
- α-Difluoromethylornithine
- Sauchinone
- Salvianolic acid B
- Piceatannol-3-O-β-D-glucopyranoside
- Obacunone
Uniqueness: Nor NOHA monoacetate is unique due to its high selectivity and reversible inhibition of arginase. It exhibits a ten-fold selectivity for human type II arginase over type I, making it particularly effective in modulating nitric oxide levels and related physiological processes .
Properties
CAS No. |
147384-62-1 |
|---|---|
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(1R,9R,13R)-10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C21H25N/c1-16-20-14-18-10-6-7-11-19(18)21(16,2)12-13-22(20)15-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3/t16-,20+,21+/m0/s1 |
InChI Key |
QAAXWTHVNTVMCJ-ZLGUVYLKSA-N |
SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=CC=CC=C3[C@@]1(CCN2CC4=CC=CC=C4)C |
Canonical SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
Synonyms |
deoxy-N-benzylnormetazocine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid](/img/structure/B129127.png)
![(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid](/img/structure/B129129.png)










